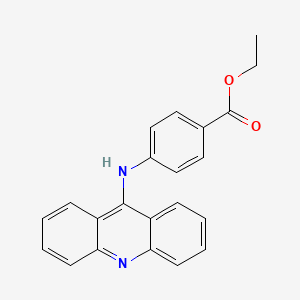
Ethyl 4-(acridin-9-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(acridin-9-ylamino)benzoate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The compound consists of an acridine moiety attached to a benzoate group via an amino linkage.
Preparation Methods
The synthesis of Ethyl 4-(acridin-9-ylamino)benzoate typically involves the reaction of 9-aminoacridine with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Ethyl 4-(acridin-9-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Biology: It has been investigated for its ability to intercalate into DNA, making it a useful tool for studying DNA interactions and as a potential anticancer agent.
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of cancer, Alzheimer’s disease, and bacterial infections.
Mechanism of Action
The primary mechanism of action of Ethyl 4-(acridin-9-ylamino)benzoate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair. These actions contribute to its potential anticancer and antimicrobial properties .
Comparison with Similar Compounds
Ethyl 4-(acridin-9-ylamino)benzoate can be compared with other acridine derivatives such as:
Amsacrine: A well-known anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative used as an antiseptic and for its DNA intercalating properties.
Quinacrine: Used as an antimalarial and for its ability to intercalate into DNA.
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
This compound is unique due to its specific structure, which allows for versatile applications in various fields of research and industry.
Biological Activity
Ethyl 4-(acridin-9-ylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction between acridine derivatives and benzoic acid derivatives. The process can be optimized through various coupling reactions, often employing reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to enhance yield and purity. Characterization methods include IR spectroscopy, NMR, and mass spectrometry.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound has significant potential as an antibacterial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The compound's anticancer properties have been evaluated through in vitro assays against several cancer cell lines, including HCT-116 (colorectal cancer) and MES-SA (uterine sarcoma). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |
|---|---|---|
| HCT-116 | 47.43 ± 2.56 | 0.183 ± 0.016 |
| MES-SA | 36.83 ± 1.37 | 0.037 ± 0.011 |
These results indicate that this compound exhibits moderate cytotoxicity, comparable to established chemotherapeutics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The acridine moiety allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects .
Case Studies
Recent studies have highlighted the potential of this compound in treating parasitic infections such as malaria and leishmaniasis:
- Antimalarial Activity : In vitro studies demonstrated that derivatives of this compound inhibited heme crystallization with IC50 values significantly lower than standard treatments like chloroquine .
- Leishmanicidal Effects : The compound exhibited activity against Leishmania mexicana promastigotes, suggesting its utility in treating cutaneous leishmaniasis .
Properties
CAS No. |
26630-06-8 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-22(25)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,23,24) |
InChI Key |
AZGLTYFDKZEJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















